molecular formula C12H16O3 B8702670 Methyl 2-ethyl-4-methoxy-3-methylbenzoate

Methyl 2-ethyl-4-methoxy-3-methylbenzoate

Cat. No. B8702670
M. Wt: 208.25 g/mol
InChI Key: UVEQPVDBXNKWGO-UHFFFAOYSA-N
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Patent
US08377975B2

Procedure details

5.0 g of 2-ethyl-4-methoxy-3-methylbenzoic acid are refluxed with 0.5 ml of conc. sulfuric acid and 50 ml of methanol in a round-bottomed flask for 2 days. The solvent is distilled off, 100 ml of water are added to the residue, and the precipitated solid is filtered off with suction and dried, giving 5.2 g of methyl 2-ethyl-4-methoxy-3-methylbenzoate (quant); MS-FAB (M+H+)=209.1; Rf (polar method): 2.46 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:11]([CH3:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])[CH3:2].S(=O)(=O)(O)O.[CH3:20]O>>[CH2:1]([C:3]1[C:11]([CH3:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH3:20])=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C1=C(C(=O)O)C=CC(=C1C)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
ADDITION
Type
ADDITION
Details
100 ml of water are added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)OC)C=CC(=C1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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